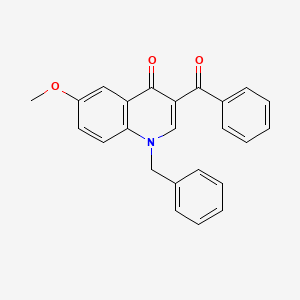![molecular formula C16H11N5O3S B2914903 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286704-61-7](/img/structure/B2914903.png)
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole and benzo[c][1,2,5]thiadiazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . These compounds are known to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of these types of compounds often involves various chemical reactions. For instance, the synthesis of benzo[c][1,2,5]thiadiazole derivatives has been studied using electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite complex and depend on the specific substituents present in the molecule. For example, thiadiazole derivatives have been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring, which allows these compounds to cross cellular membranes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule and the overall molecular structure. For example, the mesoionic nature of thiadiazoles allows them to cross cellular membranes, and their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating a wide range of potential applications in scientific research. The compound has been utilized in the synthesis of 1,2,3-thiadiazoles, a process that explores methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles through reactions involving phenoxyacetyl chlorides and diazoacetylamides. This results in the cyclization to produce 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles among other derivatives, highlighting the chemical versatility and reactivity of such compounds in creating structurally diverse heterocycles (Peet & Sunder, 1975).
Biological Activities
Research has shown that derivatives containing the 1,3,4-oxadiazole and thiadiazole moieties exhibit significant biological activities. For instance, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated promising nematocidal activity against Bursaphelenchus xylophilus. The investigation into these compounds revealed that certain derivatives significantly inhibited the nematode's movement and respiration, pointing to their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Furthermore, other studies have focused on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties integrated with 1,3,4-thiadiazole and 1,3,4-oxadiazole, investigating their antimicrobial, antilipase, and antiurease activities. This research underscores the potential of these compounds in developing new therapeutic agents with varied biological activities (Başoğlu et al., 2013).
Anticancer Potential
Additionally, N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives have been explored for their anticancer potential. Certain benzamide derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities, demonstrating a novel approach in targeting cancer through receptor inhibition (Kohara et al., 1996). Moreover, the synthesis and evaluation of N-substituted benzamides containing thiadiazole scaffolds for anticancer activity have revealed promising results against a variety of human cancer cell lines, further emphasizing the therapeutic potential of these compounds (Tiwari et al., 2017).
Zukünftige Richtungen
Research into these types of compounds is ongoing, and there is potential for the development of novel therapeutics based on these structures. For example, research has revealed the effectiveness and great potential of asymmetric isomerization strategy in regulating molecular properties, which will provide guidance for the future design of non-fullerene acceptors .
Eigenschaften
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-15(10-6-7-12-13(8-10)21-25-20-12)17-16-19-18-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINQMAVITZEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

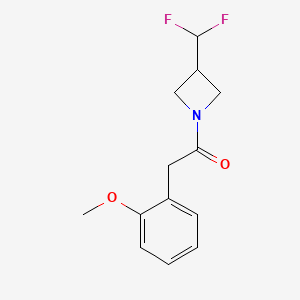
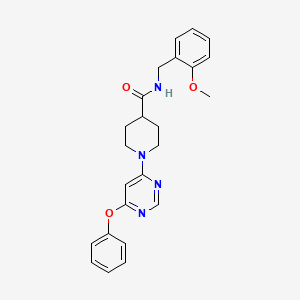
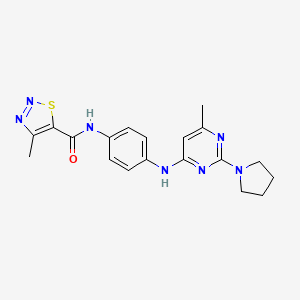
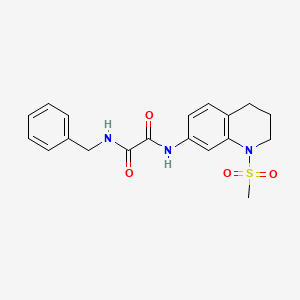

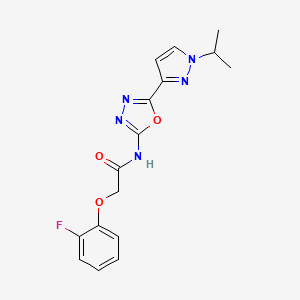
![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)
![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)

![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)
![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)
